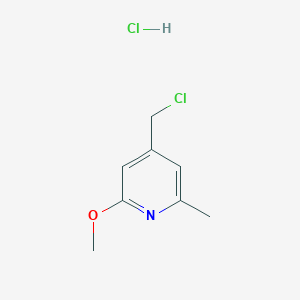

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride involves a series of steps, including halogenation, methoxylation, and the introduction of the chloromethyl group. One study described the synthesis of related compounds through chlorination and nitration processes, followed by methoxylation and final chloromethylation, highlighting the versatility of pyridine derivatives in chemical synthesis (Dai Gui-yuan, 2003).

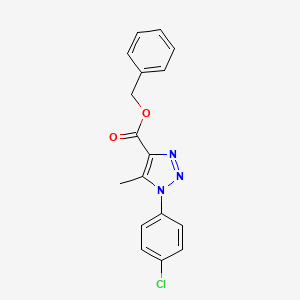

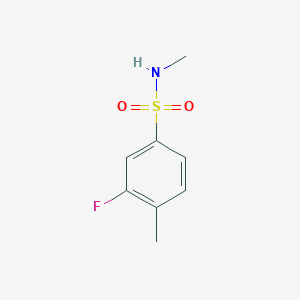

Molecular Structure Analysis

The molecular structure of this compound, like its derivatives, is characterized by the presence of a methoxy group and a chloromethyl group attached to the pyridine ring. Studies on similar molecules have shown that these groups significantly influence the geometry of the benzene ring, as observed through crystal structure studies and ab initio calculations. The interactions between the methoxy group and the pyridine ring, including resonance effects and steric hindrance, play a crucial role in determining the molecular conformation (T. M. Krygowski et al., 1994).

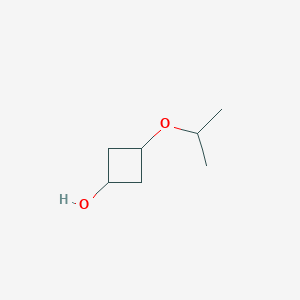

Chemical Reactions and Properties

The chemical reactivity of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride involves various transformations, such as nucleophilic substitution and reactions with different reagents, leading to the formation of new compounds. The presence of the chloromethyl and methoxy groups enables a wide range of chemical reactions, providing a pathway to synthesize various organic compounds (Xia Liang, 2007).

Applications De Recherche Scientifique

Synthesis of Related Compounds

One of the primary applications of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is in the synthesis of various chemical compounds. For example, Pan Xiang-jun (2006) describes the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, which involves several steps including the use of similar pyridine derivatives (Pan Xiang-jun, 2006). Additionally, Dai Gui-yuan (2003) reports an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a compound related to 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (Dai Gui-yuan, 2003).

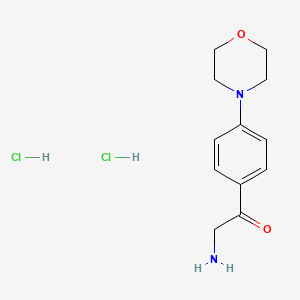

Pharmaceutical Applications

In the pharmaceutical industry, compounds like 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride are often used as intermediates in the synthesis of more complex molecules. For instance, M. Kovler et al. (1988) synthesized bis(2-methyl-3-methoxy-4-methoxymethylpyridyl-5-methyl) disulfide, a compound with potential neuropharmacological activity, using a derivative of pyridine similar to 4-(Chloromethyl)-2-methoxy-6-methylpyridine (M. Kovler et al., 1988).

Chemical Research

These compounds are also valuable in broader chemical research. For example, Barnes et al. (1982) explored the preparation of various chloromethylpyridines, which are closely related to 4-(Chloromethyl)-2-methoxy-6-methylpyridine, to understand the nuances of pyridine chemistry (Barnes, Hartley, & Jones, 1982).

Propriétés

IUPAC Name |

4-(chloromethyl)-2-methoxy-6-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-3-7(5-9)4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEARUFXPJJQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)

![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)